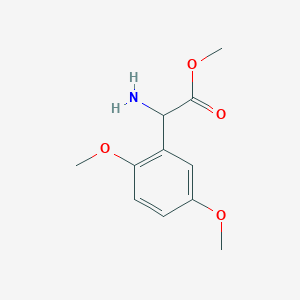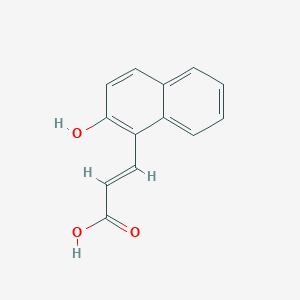
(E)-3-(2-Hydroxynaphthalen-1-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a hydroxyl group attached to the naphthalene ring and a propenoic acid moiety. It is known for its photoactive properties and has been studied for various applications in chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid typically involves the esterification of the hydroxyl group of naphthalene with the carboxyl group of propenoic acid. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification reaction . The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of 3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthylpropanol derivatives.
Substitution: Formation of alkylated or acylated naphthalene derivatives.
Scientific Research Applications
3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoactive compound in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of photoresponsive materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid involves its interaction with molecular targets through its hydroxyl and propenoic acid groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the propenoic acid moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(naphthalen-1-yl)prop-2-enoic acid: Similar structure but lacks the hydroxyl group.
3-(2-hydroxynaphthalen-1-yl)diazinyl derivatives: Contain a diazinyl group in addition to the hydroxyl and propenoic acid moieties.
Uniqueness
3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid is unique due to its combination of a hydroxyl group and a propenoic acid moiety, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H10O3 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(E)-3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H10O3/c14-12-7-5-9-3-1-2-4-10(9)11(12)6-8-13(15)16/h1-8,14H,(H,15,16)/b8-6+ |
InChI Key |
UJKNDDUIEZLBAG-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C/C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
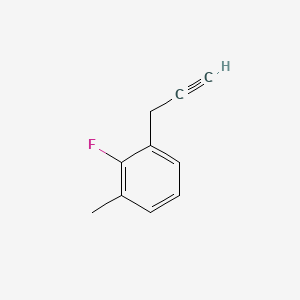
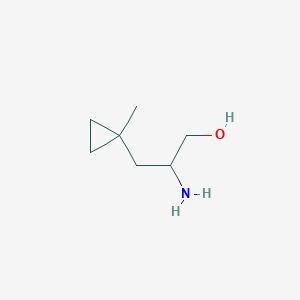
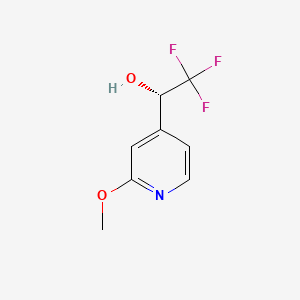
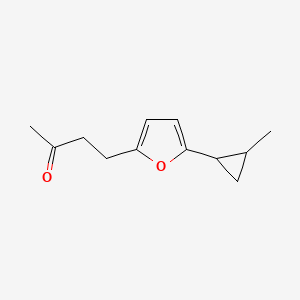
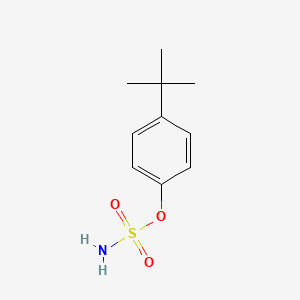
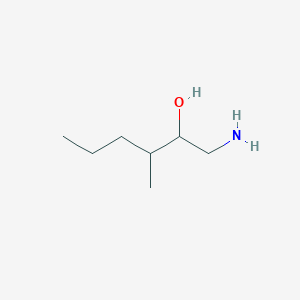
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)

![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
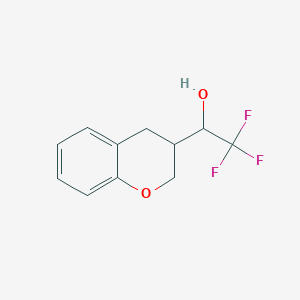
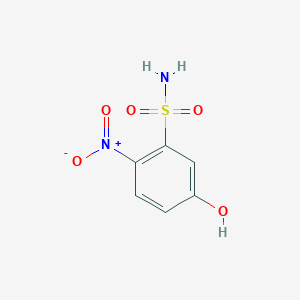
amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B13601333.png)
